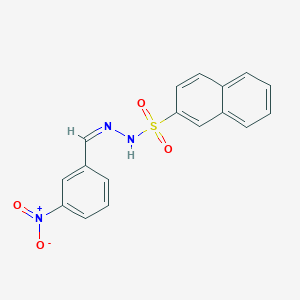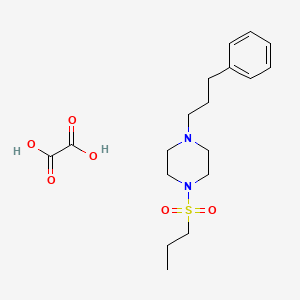![molecular formula C19H21FN2O3 B5408429 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5408429.png)
3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is known to possess various biochemical and physiological effects, making it a promising candidate for use in medical research. In
Wirkmechanismus
The exact mechanism of action of 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the inflammatory and tumor pathways. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The this compound compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one compound has several advantages for use in lab experiments. It is readily available and easy to synthesize. The compound is also stable and has a long shelf life. However, the limitations of the compound include its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one. One potential direction is to study the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a promising candidate for use in medical research. Further research is needed to fully understand the compound's mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-fluoroaniline with morpholine in the presence of a base to form 2-(4-fluorophenyl)morpholine. This intermediate is then reacted with 2-chloro-5,6-dimethylpyridine-3-carboxylic acid chloride in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
The 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one compound has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[2-(4-fluorophenyl)morpholine-4-carbonyl]-1,5,6-trimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-12-10-16(18(23)21(3)13(12)2)19(24)22-8-9-25-17(11-22)14-4-6-15(20)7-5-14/h4-7,10,17H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFXREJOLYYSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)C(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{6-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5408351.png)
![2-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5408356.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine](/img/structure/B5408359.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5408365.png)
![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5408368.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5408371.png)
![2-{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5408377.png)
![4-tert-butyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408383.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5408386.png)


![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5408414.png)
![1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5408445.png)
